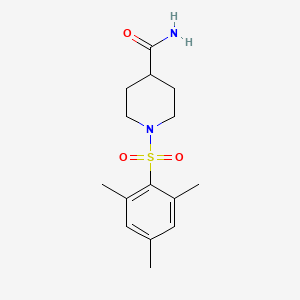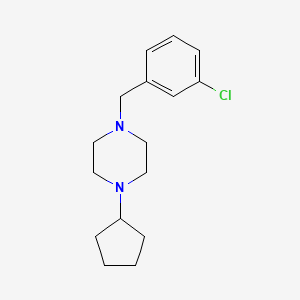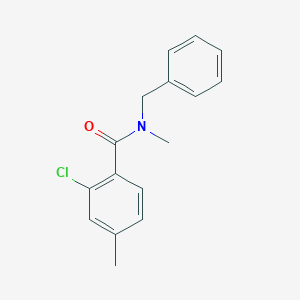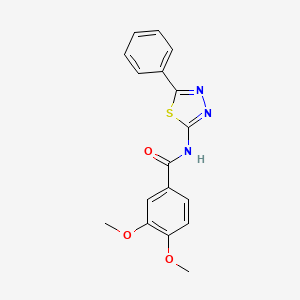![molecular formula C16H17N7O6 B5733493 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5733493.png)
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as guanine derivatives.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under basic conditions.
Attachment of the nitrofuran moiety: This can be accomplished through a condensation reaction with a suitable nitrofuran aldehyde.
Formation of the hydrazone linkage: This step involves the reaction of the intermediate with hydrazine or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can lead to the formation of nitroso or nitro derivatives, while reduction of the nitro group can yield amine derivatives.
科学的研究の応用
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it a potential candidate for studying DNA and RNA interactions.
Medicine: Its potential biological activity suggests it could be investigated as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s structural features suggest it could act as an inhibitor or modulator of specific biochemical pathways, potentially affecting cellular processes such as DNA replication, protein synthesis, and signal transduction.
類似化合物との比較
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can be compared with other similar compounds, such as:
Adenosine derivatives: These compounds share the purine core and have similar biological activities.
Nitrofuran derivatives: These compounds contain the nitrofuran moiety and are known for their antimicrobial properties.
Hydrazone derivatives: These compounds feature the hydrazone linkage and are often used in medicinal chemistry for their potential therapeutic effects.
The uniqueness of This compound lies in its combination of these structural features, which may confer unique biological and chemical properties.
特性
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O6/c1-20-13-12(14(25)21(2)16(20)26)22(8-9-24)15(18-13)19-17-7-3-4-10-5-6-11(29-10)23(27)28/h3-7,24H,8-9H2,1-2H3,(H,18,19)/b4-3+,17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZSYNMPXRXRMW-LQXXQBPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-])CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-1-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE](/img/structure/B5733415.png)



![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)

![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE](/img/structure/B5733481.png)

![(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5733527.png)


